molecular formula C15H13Cl2NO4S B3142175 Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 499979-78-1

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B3142175
CAS RN: 499979-78-1
M. Wt: 374.2 g/mol
InChI Key: XLRLDLPLQANRJV-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, also known as MDG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDG belongs to the class of glycine derivatives and has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development.

Scientific Research Applications

Environmental Persistence and Behavior

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate and related compounds have been studied for their behavior and persistence in environmental settings, notably in municipal sewage treatment plants. Krause and Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a sewage treatment plant, noting its transformation into N-(phenylsulfonyl)-sarcosine (PSS) through microbial methylation, suggesting a potential for environmental persistence and transformation of related phenylsulfonyl compounds (Krause & Schöler, 2000).

Synthetic Applications

The compound and its derivatives have significant applications in organic synthesis. For example, Kommidi et al. (2010) developed new synthetic equivalents based on N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its utility in the synthesis of complex organic molecules (Kommidi, Balasubramaniam, & Aidhen, 2010).

Biological Activities

Wang et al. (2015) explored the synthesis and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, including derivatives related to Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate. Some of these compounds exhibited favorable herbicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Wang et al., 2015).

Pharmaceutical Research

While specific studies directly involving Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate in pharmaceutical research were not highlighted, related phenylsulfonyl compounds have been explored for their therapeutic potentials. For example, Cho et al. (2020) investigated the osteoclast inhibitory activity of N-phenyl-methylsulfonylamido compounds, demonstrating their potential as therapeutic agents for conditions such as postmenopausal osteoporosis (Cho et al., 2020).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(14-8-7-11(16)9-13(14)17)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLDLPLQANRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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